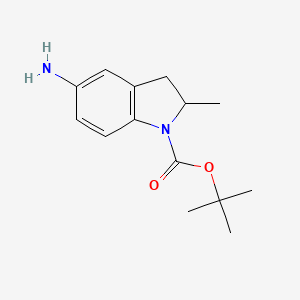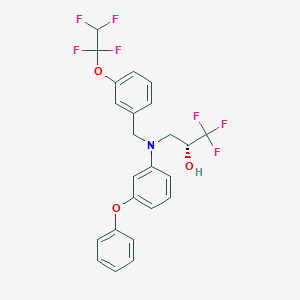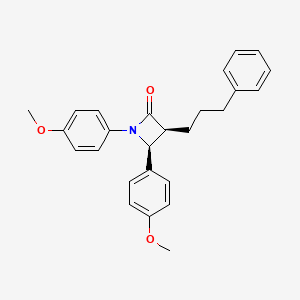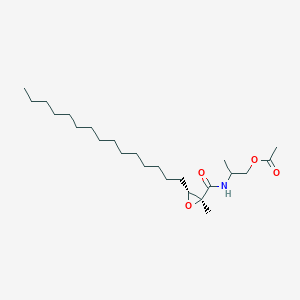![molecular formula C13H13NO2S B10853252 4-(4,5,6,7-Tetrahydro-thieno[2,3-c]pyridin-4-yl)-benzene-1,2-diol](/img/structure/B10853252.png)
4-(4,5,6,7-Tetrahydro-thieno[2,3-c]pyridin-4-yl)-benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of SK&F-89626 involves several steps. The key intermediate is 3,4-dihydroxyphenylacetic acid, which undergoes cyclization with thieno[2,3-c]pyridine to form the desired compound. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
SK&F-89626 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SK&F-89626 has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of dopamine receptor agonists.
Biology: The compound is used to investigate the role of dopamine D1 receptors in various biological processes, including neurotransmission and cell signaling.
Medicine: SK&F-89626 is studied for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: The compound may be used in the development of new pharmaceuticals targeting dopamine receptors
Mechanism of Action
SK&F-89626 exerts its effects by binding to dopamine D1 receptors, which are G protein-coupled receptors. Upon binding, the compound stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation of the cAMP pathway modulates various cellular responses, including neurotransmitter release and gene expression .
Comparison with Similar Compounds
SK&F-89626 is similar to other dopamine D1 receptor agonists, such as SKF-89145 and SKF-38393. it is unique in its specific binding affinity and selectivity for the D1 receptor. This selectivity makes it a valuable tool for studying the specific effects of D1 receptor activation without interference from other dopamine receptor subtypes .
Similar compounds include:
- SKF-89145
- SKF-38393
- SKF-81297
These compounds share structural similarities with SK&F-89626 but may differ in their pharmacological profiles and specific applications.
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
4-[(4S)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C13H13NO2S/c15-11-2-1-8(5-12(11)16)10-6-14-7-13-9(10)3-4-17-13/h1-5,10,14-16H,6-7H2/t10-/m0/s1 |
InChI Key |
QDKUSZZMIFQVPN-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@H](C2=C(CN1)SC=C2)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1C(C2=C(CN1)SC=C2)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2-ethyl-11-methyl-3-thia-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B10853177.png)
![1,4-Dibutyl-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853185.png)


![4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B10853212.png)
![tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10853215.png)


![[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B10853244.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid](/img/structure/B10853256.png)
![2-[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]-N,N'-diphenylpropanediamide](/img/structure/B10853267.png)


